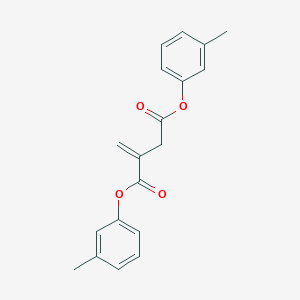![molecular formula C20H20 B14442656 1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene CAS No. 78646-22-7](/img/structure/B14442656.png)
1,1'-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene is an organic compound with a complex structure that includes a cyclopropene ring and two benzene rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclopropanation of a suitable diene precursor, followed by the introduction of the benzene rings through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or nickel complexes, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
1,1’-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized benzene derivatives.
科学研究应用
1,1’-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of advanced materials, such as polymers and nanomaterials.
作用机制
The mechanism by which 1,1’-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to specific biological outcomes.
相似化合物的比较
Similar Compounds
Diphenyl-but-3-en-1-yne: A compound with a similar structure but lacking the cyclopropene ring.
(E)-1,4-Diphenyl-but-3-en-1-yne: Another related compound with a different arrangement of the benzene rings.
Uniqueness
1,1’-[3-(But-3-en-1-yl)-3-methylcycloprop-1-ene-1,2-diyl]dibenzene is unique due to the presence of the cyclopropene ring, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
78646-22-7 |
|---|---|
分子式 |
C20H20 |
分子量 |
260.4 g/mol |
IUPAC 名称 |
(3-but-3-enyl-3-methyl-2-phenylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C20H20/c1-3-4-15-20(2)18(16-11-7-5-8-12-16)19(20)17-13-9-6-10-14-17/h3,5-14H,1,4,15H2,2H3 |
InChI 键 |
HHOSHVBGUWNJOM-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)CCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





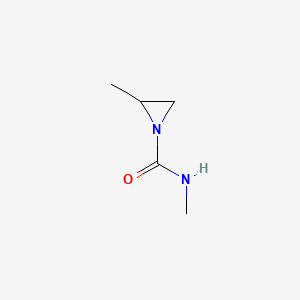
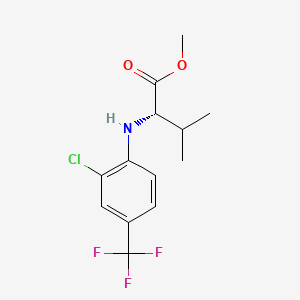
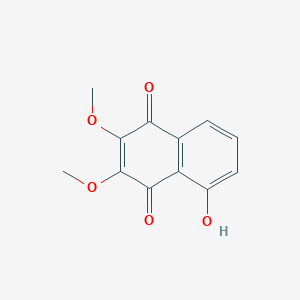

![N-[[1-(3-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442613.png)
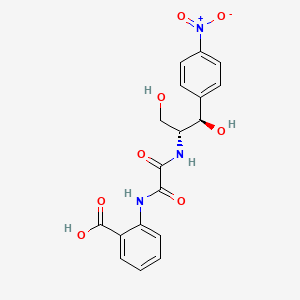
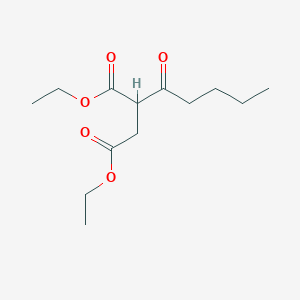
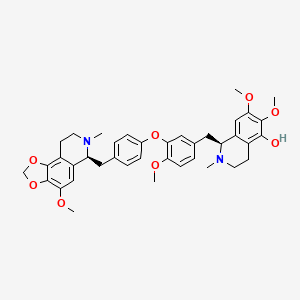
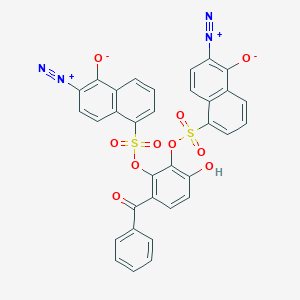
![3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14442649.png)
